KDM2A Inhibition Potency: Target Compound Outperforms Analog Lacking the 3-Dimethylamino Substituent by 5.4-Fold
The target compound (monomeric ID BDBM50158852 in BindingDB, also registered as CHEMBL3785340) inhibits KDM2A with a Ki of 280 nM in a competitive binding assay. A closely related structural analog that deletes the 3-dimethylamino group on the benzamide ring (BDBM50158853) exhibits a Ki of 1.50E+3 nM under the same assay conditions [1]. This represents a 5.4-fold reduction in potency, directly attributable to the loss of the dimethylamino pharmacophore.
| Evidence Dimension | KDM2A Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 280 nM |
| Comparator Or Baseline | Methyl 4-(benzamido)methylpiperidine-1-carboxylate (des-dimethylamino analog); Ki = 1,500 nM |
| Quantified Difference | 5.4-fold improvement in potency (280 nM vs. 1,500 nM) |
| Conditions | Competitive inhibition of recombinant His6-tagged KDM2A (1-517 residues) expressed in E. coli BL21 cells; assay uses methylstat as substrate |
Why This Matters
For a chemical biology user seeking to probe KDM2A function, a 5.4-fold potency advantage directly translates to a wider assay window and reduced compound consumption per experiment.
- [1] BindingDB PrimarySearch_ki. Competitive inhibition assay for KDM2A: BDBM50158852 Ki=280 nM vs. BDBM50158853 Ki=1.50E+3 nM. View Source
